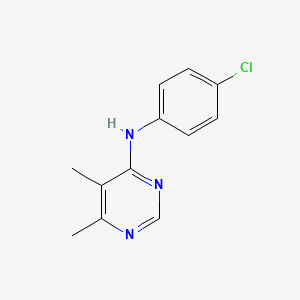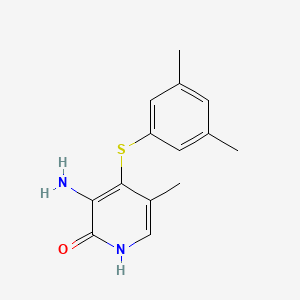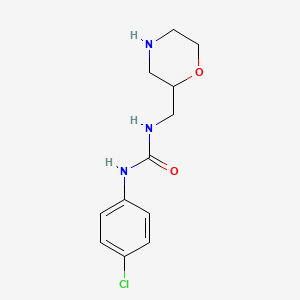
3-Bromoundecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of an undecane chain, which also contains a ketone functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromoundecan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-undecanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .
化学反应分析
Types of Reactions: 3-Bromoundecan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or primary amines.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) with reducing agents like NaBH4 or LiAlH4.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines depending on the nucleophile used.
Reduction: Formation of 2-undecanol.
Oxidation: Formation of 2-undecanoic acid.
科学研究应用
3-Bromoundecan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Studied for its effects on various biological systems, including its potential as an antimicrobial agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromoundecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group make it a reactive molecule capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
相似化合物的比较
2-Bromo-2-undecanone: Similar structure but with the bromine atom at the second position instead of the third.
3-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of bromine.
2-Undecanone: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Bromoundecan-2-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
属性
分子式 |
C11H21BrO |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
3-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3 |
InChI 键 |
CQPUDVQAXNWKSU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














